4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Overview
Description
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one is a heterocyclic compound that features a seven-membered ring containing nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Mechanism of Action
Target of Action
The primary targets of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one are the bromodomains of the BET (Bromodomain and Extra-Terminal) family proteins . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
The compound interacts with its targets by binding to the bromodomains of the BET proteins . This interaction disrupts the ability of BET proteins to bind to acetylated histones, leading to changes in gene expression .
Pharmacokinetics
The compound is described as "rule-of-5 compliant" , suggesting it has favorable drug-like properties, including good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression that can lead to altered cell behavior . For instance, by inhibiting BET proteins, the compound may suppress the expression of genes involved in cell proliferation, potentially exerting anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-substituted anilines with carbonyl compounds, followed by cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated azepine rings .
Scientific Research Applications
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-one: This compound is structurally similar but differs in the position of the double bond.
Benzo[d]azepin-2-amine: Another related compound with an amine group instead of a carbonyl group
Uniqueness
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,2,3,5-tetrahydro-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYVTGAOWHWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166756 | |
Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15987-50-5 | |
Record name | 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15987-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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